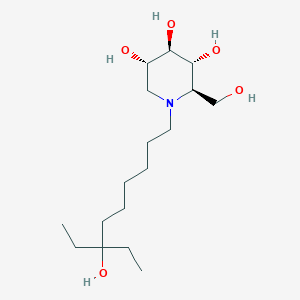
(2R,3R,4R,5S)-1-(7-Ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CM-10-18 is a potent and orally active inhibitor of both alpha-glucosidases I and II. It has demonstrated significant antiviral activity against various viruses, including those causing hemorrhagic fever. This compound has shown efficacy in reducing the peak viremia of dengue virus in mice and protecting against the lethality of dengue virus infection .
Métodos De Preparación
The preparation of CM-10-18 involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . For industrial production, more detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
CM-10-18 undergoes various chemical reactions, primarily involving its inhibitory action on alpha-glucosidases. The compound is known to inhibit the enzymatic activity of alpha-glucosidases I and II, which are crucial for the processing of glycoproteins . Common reagents and conditions used in these reactions include in vitro assays and treated animal models. The major products formed from these reactions are the inhibited forms of the enzymes, leading to reduced viral replication and infection .
Aplicaciones Científicas De Investigación
CM-10-18 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of alpha-glucosidases and the resulting biochemical pathways.
Biology: Employed in research to understand the role of alpha-glucosidases in cellular processes and viral infections.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by dengue virus.
Industry: Utilized in the development of antiviral drugs and treatments for diseases caused by viruses that rely on alpha-glucosidases for replication
Mecanismo De Acción
CM-10-18 exerts its effects by inhibiting the enzymatic activity of alpha-glucosidases I and II. These enzymes are involved in the processing of glycoproteins, which are essential for the replication and infectivity of certain viruses. By inhibiting these enzymes, CM-10-18 disrupts the viral life cycle, reducing viral replication and infection .
Comparación Con Compuestos Similares
CM-10-18 is unique in its potent and orally active inhibition of both alpha-glucosidases I and II. Similar compounds include other alpha-glucosidase inhibitors, such as:
Acarbose: Used to treat type 2 diabetes by inhibiting alpha-glucosidases in the digestive tract.
Miglitol: Another alpha-glucosidase inhibitor used for managing blood sugar levels in diabetes patients.
Voglibose: Similar to acarbose and miglitol, used to delay the absorption of glucose in the intestines
CM-10-18 stands out due to its antiviral properties and efficacy in reducing viral infections, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H35NO5 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1 |
Clave InChI |
VLVMPUBHMJVGPH-QKPAOTATSA-N |
SMILES isomérico |
CCC(CC)(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O |
SMILES canónico |
CCC(CC)(CCCCCCN1CC(C(C(C1CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


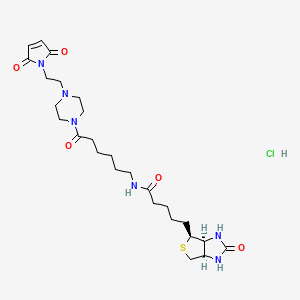
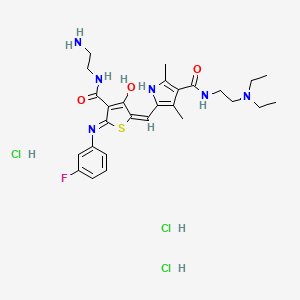
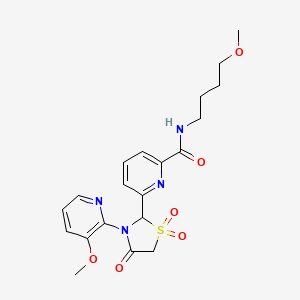
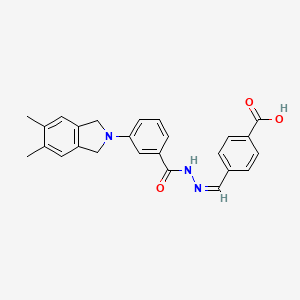
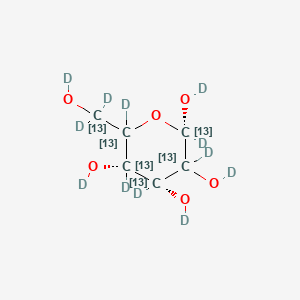
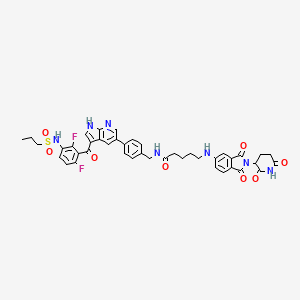
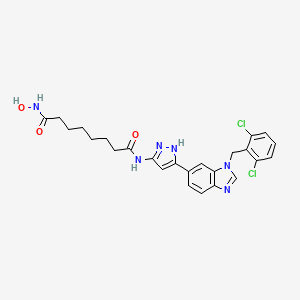
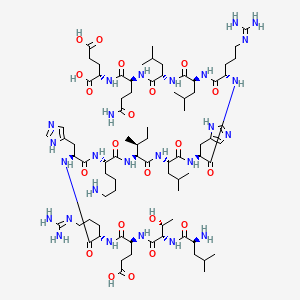
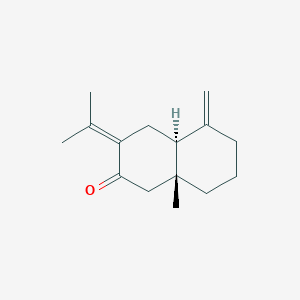
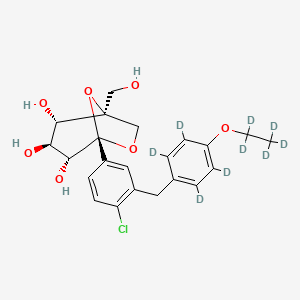
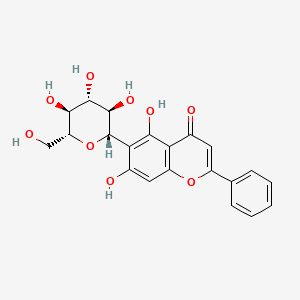
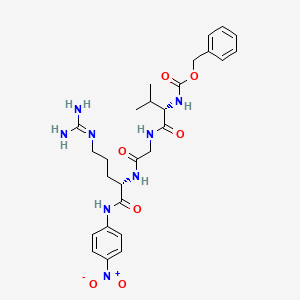
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
